molecular formula C20H23N3O B6918829 N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide

N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide

Cat. No.: B6918829
M. Wt: 321.4 g/mol
InChI Key: NAMXAPNOHZAJEN-UHFFFAOYSA-N
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Description

N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features an indole ring, a pyridine ring, and a propanamide group, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-23(15(2)18-5-4-11-21-14-18)20(24)9-7-16-6-8-19-17(13-16)10-12-22-19/h4-6,8,10-15,22H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMXAPNOHZAJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C1=CN=CC=C1)C(=O)CCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Amide Bond Formation: The final step involves the coupling of the indole and pyridine rings with a propanamide group. This can be achieved through the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-2-ylethyl)propanamide: Similar structure but with a different position of the pyridine ring.

    N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-4-ylethyl)propanamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

N-ethyl-3-(1H-indol-5-yl)-N-(1-pyridin-3-ylethyl)propanamide is unique due to the specific positioning of the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

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